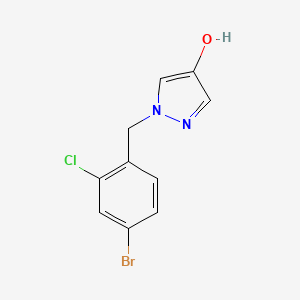
1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol
Vue d'ensemble
Description
The compound “1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol” is a chemical compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “1H” in the name indicates the position of a hydrogen atom. The “4-Bromo-2-chlorobenzyl” part suggests that a benzyl group with bromine and chlorine substituents is attached to the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for “1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol” were not found, a related compound, “(S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran”, was synthesized using 5-bromo-2-chlorobenzoic acid as the starting material .
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol and its derivatives are valuable in the field of chemical synthesis. The synthesis of these compounds often involves bromination, chlorination, or metalation reactions, providing a path for the creation of various pyrazole derivatives. For instance, the synthesis of 4-bromo-1-phenyl-1H-pyrazol-3-ol involves the treatment of 1-phenylpyrazol-3-ol with bromine under specific conditions, leading to the formation of mono- or dibromo derivatives (Nedzelskytė et al., 2007). These derivatives can further undergo transformations, such as acetylation, to form O-acetyl derivatives, showcasing the compound's versatility in chemical reactions and the potential for creating a variety of chemical entities (Kleizienė et al., 2009).
Crystallography and Molecular Structure
The molecular structure and crystallography of these compounds are significant for understanding their chemical properties. For example, the study of 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde revealed specific dihedral angles between the pyrazole ring and the bromophenyl and chlorophenyl rings, providing insights into the compound's molecular geometry (Li et al., 2012). Understanding these structural details is crucial for predicting the compound's behavior in various chemical reactions and potential applications.
Biological Activities
Research has also explored the biological activities of related pyrazole derivatives. For instance, certain 3,5-diphenyl-1H-pyrazole derivatives have been found to exhibit remarkable analgesic activity in mice, alongside other moderate activities, such as hypotensive and anti-inflammatory effects in rats (Bondavalli et al., 1988). This suggests the potential of 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol derivatives for therapeutic uses, although further studies would be needed to explore this aspect comprehensively.
Catalysis and Nanoparticle Synthesis
Compounds like 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol also show promise in catalysis and nanoparticle synthesis. For example, palladium(II) complexes of pyrazolated thio/selenoethers have been synthesized, and these complexes demonstrated efficiency in catalyzing Suzuki-Miyaura coupling reactions. Moreover, they served as precursors for the synthesis of palladium-selenium and palladium-sulfide nanoparticles (Sharma et al., 2013). The versatility of these compounds in such applications highlights their potential in materials science and nanotechnology.
Propriétés
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLOSVKXHPKQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



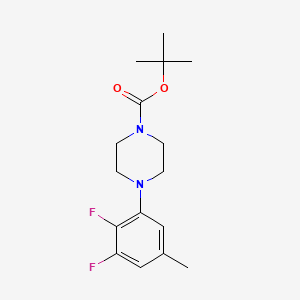
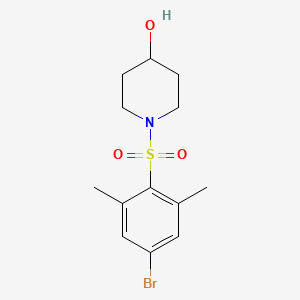


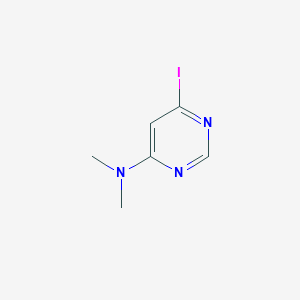

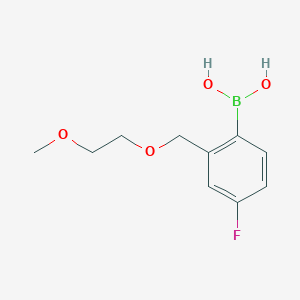

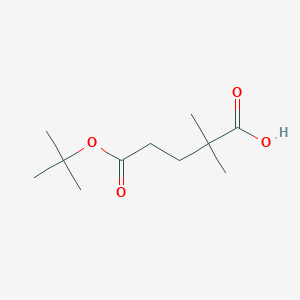

![ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408857.png)
![ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408858.png)
![ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408859.png)
